1-Chloro-2-methoxy-3,4-dimethylbenzene
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Overview
Description
1-Chloro-2-methoxy-3,4-dimethylbenzene is an aromatic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-3,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-methoxy-3,4-dimethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methoxy-3,4-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Sulfonation: Sulfuric acid (H2SO4) is used for sulfonation.
Halogenation: Halogens (e.g., bromine, iodine) in the presence of catalysts like iron or aluminum halides.
Nucleophilic Substitution: Sodium hydroxide (NaOH) or other strong bases can be used for nucleophilic substitution.
Major Products:
Nitration: 1-Chloro-2-methoxy-3,4-dimethyl-5-nitrobenzene.
Sulfonation: 1-Chloro-2-methoxy-3,4-dimethyl-5-sulfonic acid.
Halogenation: 1-Chloro-2-methoxy-3,4-dimethyl-5-bromobenzene.
Scientific Research Applications
1-Chloro-2-methoxy-3,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-chloro-2-methoxy-3,4-dimethylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The methoxy group is an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. The chlorine atom, being an electron-withdrawing group, can influence the regioselectivity of the reactions .
Comparison with Similar Compounds
2-Chloro-1,4-dimethylbenzene: Similar structure but lacks the methoxy group.
1-Chloro-2-methoxybenzene: Similar structure but lacks the additional methyl groups.
1-Chloro-3,4-dimethylbenzene: Similar structure but lacks the methoxy group.
Uniqueness: 1-Chloro-2-methoxy-3,4-dimethylbenzene is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups, which influence its chemical reactivity and selectivity in various reactions. The combination of these substituents makes it a valuable compound for specific synthetic applications .
Properties
Molecular Formula |
C9H11ClO |
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Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-chloro-2-methoxy-3,4-dimethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5H,1-3H3 |
InChI Key |
CHWWMKXPJMPXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)OC)C |
Origin of Product |
United States |
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